N~1~-{5-[(3,4-DIMETHOXYBENZOYL)AMINO]-2-NITROPHENYL}-3,4-DIMETHOXYBENZAMIDE
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Overview
Description
N~1~-{5-[(3,4-DIMETHOXYBENZOYL)AMINO]-2-NITROPHENYL}-3,4-DIMETHOXYBENZAMIDE is a complex organic compound with the molecular formula C24H23N3O8 and a molecular weight of 481.5 g/mol. This compound is characterized by its unique structure, which includes multiple methoxy groups and a nitro group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N1-{5-[(3,4-DIMETHOXYBENZOYL)AMINO]-2-NITROPHENYL}-3,4-DIMETHOXYBENZAMIDE typically involves the reaction of 3,4-dimethoxybenzoic acid with appropriate amine derivatives under specific conditions. One common method includes using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The reaction yields can vary, but they are generally in the range of 40-72% . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
N~1~-{5-[(3,4-DIMETHOXYBENZOYL)AMINO]-2-NITROPHENYL}-3,4-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
N~1~-{5-[(3,4-DIMETHOXYBENZOYL)AMINO]-2-NITROPHENYL}-3,4-DIMETHOXYBENZAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N1-{5-[(3,4-DIMETHOXYBENZOYL)AMINO]-2-NITROPHENYL}-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
N~1~-{5-[(3,4-DIMETHOXYBENZOYL)AMINO]-2-NITROPHENYL}-3,4-DIMETHOXYBENZAMIDE can be compared with other benzamide derivatives, such as:
2,3-dimethoxybenzamide: Similar in structure but lacks the nitro group.
3-acetoxy-2-methylbenzamide: Contains an acetoxy group instead of methoxy groups.
4-({[3-Alkyl(aryl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl]imino}methyl)phenyl 4-Nitrobenzoate: A more complex derivative with additional functional groups. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of N1-{5-[(3,4-DIMETHOXYBENZOYL)AMINO]-2-NITROPHENYL}-3,4-DIMETHOXYBENZAMIDE.
Properties
Molecular Formula |
C24H23N3O8 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-[3-[(3,4-dimethoxybenzoyl)amino]-4-nitrophenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C24H23N3O8/c1-32-19-9-5-14(11-21(19)34-3)23(28)25-16-7-8-18(27(30)31)17(13-16)26-24(29)15-6-10-20(33-2)22(12-15)35-4/h5-13H,1-4H3,(H,25,28)(H,26,29) |
InChI Key |
QPOPJMGBVWNPPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC(=C(C=C3)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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